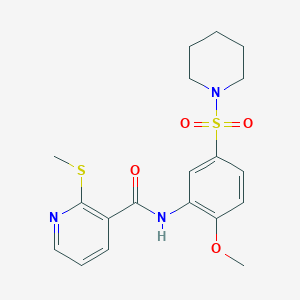

N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide

Description

N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide is a nicotinamide derivative featuring a methoxy-substituted phenyl ring, a piperidinylsulfonyl moiety, and a methylthio group on the pyridine core. This compound is hypothesized to exhibit biological activity due to its structural resemblance to other nicotinamide-based inhibitors, particularly those targeting enzymes or receptors where sulfonyl and thioether groups enhance binding affinity .

Properties

Molecular Formula |

C19H23N3O4S2 |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C19H23N3O4S2/c1-26-17-9-8-14(28(24,25)22-11-4-3-5-12-22)13-16(17)21-18(23)15-7-6-10-20-19(15)27-2/h6-10,13H,3-5,11-12H2,1-2H3,(H,21,23) |

InChI Key |

DYONMDAVQDUGQQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)C3=C(N=CC=C3)SC |

Origin of Product |

United States |

Biological Activity

N-(2-Methoxy-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide, a compound with significant potential in pharmacological applications, has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

- Chemical Formula : C20H23N3O4S

- Molecular Weight : 423.48 g/mol

- CAS Number : 940850-10-2

The compound features a piperidine ring and a sulfonyl group, which are known for their roles in enhancing biological activity through various mechanisms.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have demonstrated efficacy against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.21 μM |

| Pseudomonas aeruginosa | 0.25 μM |

| Staphylococcus aureus | 0.30 μM |

These results suggest that the compound could serve as a lead for developing new antibacterial agents targeting resistant strains .

Antineoplastic Activity

The compound has also been evaluated for its antineoplastic (anti-cancer) properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as TK-10 (renal cancer) and HT-29 (colorectal cancer). The mechanism appears to involve the induction of apoptosis and disruption of mitochondrial function, leading to cell cycle arrest and increased markers of cell death .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have reported that derivatives with similar structures inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are important in various physiological processes and pathological conditions:

| Enzyme | Inhibition Percentage |

|---|---|

| Acetylcholinesterase | 70% at 10 μM |

| Urease | 65% at 10 μM |

This inhibition could have implications for treating conditions like Alzheimer's disease and urinary tract infections .

Hypoglycemic Activity

Compounds with similar scaffolds have also been investigated for their hypoglycemic effects. The piperidine moiety is associated with the modulation of glucose levels, potentially aiding in diabetes management. Animal studies have shown that such compounds can lower blood glucose levels significantly when administered at appropriate doses .

Study on Antibacterial Efficacy

A study conducted by Aziz-ur-Rehman et al. (2011) synthesized several piperidine derivatives, including variants of this compound. The antibacterial efficacy was assessed against multiple strains, revealing promising results particularly against Gram-negative bacteria .

Study on Antineoplastic Properties

Research published in 2021 explored the antineoplastic activity of this compound using various cancer cell lines. The findings indicated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several analogues documented in medicinal chemistry literature:

N-(4-Fluorophenyl)-6-((5-nitrofuran-2-yl)methylthio)-nicotinamide (22) Key Features: Incorporates a nitro-furan substituent and a 4-fluorophenylcarbamoyl group. Molecular Weight: 374.1 g/mol (ESI-MS) .

N-(4-Fluorophenyl)-6-((4-methyl-2-phenylthiazol-5-yl)methylthio)-nicotinamide (28) Key Features: Contains a phenylthiazole substituent. Molecular Weight: 436.1 g/mol (ESI-MS) .

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate (A128799)

- Similarity Score : 0.61 (structural similarity based on boronic ester and piperidine motifs) .

- Key Features : Boronic ester functionality enables Suzuki-Miyaura cross-coupling applications, unlike the target compound’s sulfonamide group, which is more suited for hydrogen bonding in biological targets .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Similarity Analysis (Based on )

| Compound ID | Similarity Score | Key Structural Differences vs. Target Compound |

|---|---|---|

| A128799 | 0.61 | Boronic ester replaces sulfonamide; tert-butyl group |

| A145546 | 0.58 | Boronic acid instead of methoxy-phenyl |

| A103286 | 0.57 | Tetramethyl dioxaborolan and methylbenzenesulfonamide |

| A205601 | 0.55 | Pyrrolidinylsulfonyl instead of piperidinylsulfonyl |

Research Findings and Implications

- Synthetic Strategies : The target compound’s synthesis likely parallels methods used for 22 and 28 , such as thiol-alkylation or coupling reactions with EEDQ . However, the piperidinylsulfonyl group may require specialized sulfonylation steps compared to simpler thioether derivatives.

- Bioactivity Trends :

- The methylthio group in the target compound mirrors the thioether linkage in 22 and 28 , which is critical for binding to cysteine residues in enzymatic targets .

- The piperidinylsulfonyl moiety may offer superior solubility and target engagement compared to pyrrolidinyl analogues (e.g., A205601) due to increased nitrogen basicity and ring flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.